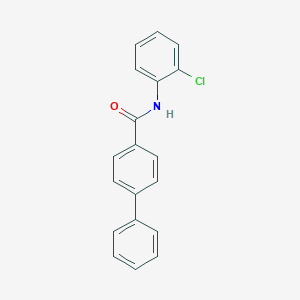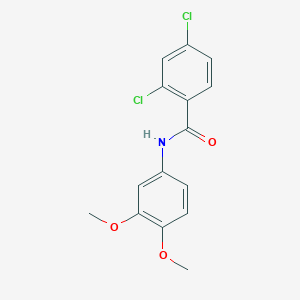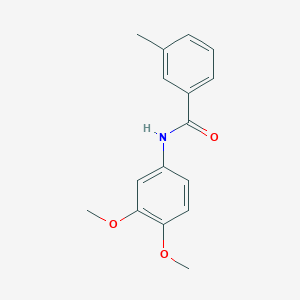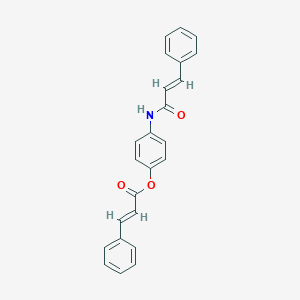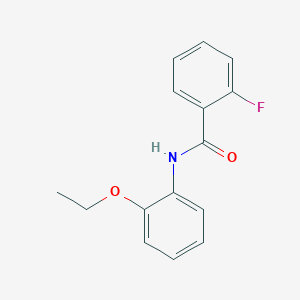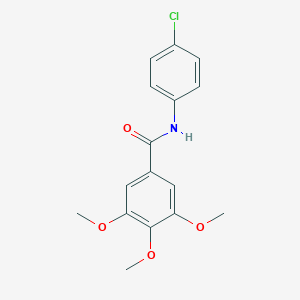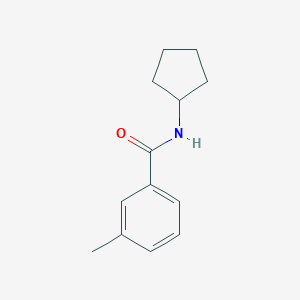
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide, also known as BFAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BFAA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. One of the key targets of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide is the protein kinase CK2, which has been shown to play a role in cancer cell growth and proliferation. By inhibiting CK2 activity, N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for studying the role of these proteins in various biological processes. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide. One area of interest is the development of new cancer therapies based on N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide and other small molecules that target CK2. Another potential direction is the study of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide and its potential applications in various fields of research.
Méthodes De Synthèse
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-bromo-2-fluoroaniline, which is then reacted with 1-naphthol to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to form N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has been used in a variety of scientific research studies due to its ability to modulate the activity of certain proteins and enzymes. One area of research where N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has been particularly useful is in the study of cancer. N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C18H13BrFNO2 |
|---|---|
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H13BrFNO2/c19-13-8-9-16(15(20)10-13)21-18(22)11-23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22) |
Clé InChI |
DGUOKJIODXGWEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)Br)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{6-[(thien-2-ylcarbonyl)amino]hexyl}thiophene-2-carboxamide](/img/structure/B291237.png)



